Product packaging for Selenocystine(Cat. No.:CAS No. 29621-88-3)

Selenocystine

Cat. No.: B1681614
CAS No.: 29621-88-3
M. Wt: 334.11 g/mol
InChI Key: JULROCUWKLNBSN-IMJSIDKUSA-N
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Description

L-Selenocystine, also known as (R,R)-3,3'-Diselenobis(2-aminopropionic Acid), is the oxidized dimeric form of the proteinogenic amino acid selenocysteine . It presents as a white to light yellow crystalline solid with a melting point of 222 °C and is typically stored refrigerated to maintain stability . Because selenocysteine is highly susceptible to oxidation and not easily handled, L-Selenocystine serves as a stable, commercially available precursor that can be reduced in situ to generate bioactive selenocysteine . In research, L-Selenocystine is a critical compound for studying the biology of selenoproteins and the role of selenium in health . Its primary research value lies in its potent and dualistic redox activity. It has been reported to exhibit both anti-oxidant and pro-oxidant properties, making it a subject of interest in oxidative stress studies . Notably, its cytotoxic effects can induce apoptosis in human cancer cells, positioning it as a compound of interest for investigating novel anticancer mechanisms . The diselenide bridge, with a bond length of 2.321 Å, is a key structural feature that differentiates it from the disulfide bond in cystine and contributes to its unique reactivity . This product is offered at a high purity of >97.0% and is intended for research applications only . It is not for diagnostic or therapeutic use. Researchers should handle it with care, as it is toxic if swallowed or inhaled and may cause organ damage through prolonged or repeated exposure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4Se2 B1681614 Selenocystine CAS No. 29621-88-3

Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULROCUWKLNBSN-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044310
Record name 3,3'-Diselenobis[L-alanine]
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Molecular Weight

334.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29621-88-3
Record name L-Selenocystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29621-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenocystine, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diselenobis[L-alanine]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELENOCYSTINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8
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Biosynthesis and Metabolism of L Selenocystine and Selenocysteine

Biosynthesis of Selenocysteine (B57510)

tRNA-Mediated Synthesis Pathway

The tRNA-mediated synthesis pathway for selenocysteine is a multi-step process that ensures the precise incorporation of this unique amino acid into selenoproteins.

The initial step in selenocysteine biosynthesis involves the aminoacylation of tRNASec with serine. This reaction is catalyzed by seryl-tRNA synthetase (SerRS), an enzyme that typically ligates serine to tRNASer plos.orgmdpi.commdpi.comfrontiersin.orgnih.govresearchgate.netoup.com. Despite tRNASec being the tRNA for selenocysteine, SerRS misacylates it with serine, providing the carbon backbone for subsequent modification plos.orgmdpi.comfrontiersin.orgnih.govresearchgate.netoup.com. This initial misacylation highlights a relaxed specificity of SerRS that is crucial for the selenocysteine pathway frontiersin.orgoup.com.

Following aminoacylation, in eukaryotes and archaea, the seryl moiety attached to tRNASec undergoes phosphorylation. This step is catalyzed by O-phosphoseryl-tRNASec kinase (PSTK), an essential RNA-dependent kinase plos.orgmdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netoup.compnas.orgresearchgate.netoup.com. PSTK transfers the γ-phosphate from ATP to Ser-tRNASec, yielding O-phosphoseryl-tRNASec (Sep-tRNASec) and ADP researchgate.netoup.comoup.com. This phosphorylation step is critical for the subsequent conversion to selenocysteine and is absent in bacteria, which directly convert Ser-tRNASec mdpi.comfrontiersin.orgresearchgate.net. PSTK specifically distinguishes Ser-tRNASec from Ser-tRNASer, ensuring that only the correct tRNA is processed for selenocysteine synthesis oup.comnih.gov. The enzyme requires both ATP and Mg2+ for its activity oup.comoup.com.

The final step in the biosynthesis pathway, in eukaryotes and archaea, involves the conversion of O-phosphoseryl-tRNASec to selenocysteyl-tRNASec. This reaction is catalyzed by selenocysteine synthase, also known as Sep-tRNA:Sec-tRNA synthase (SepSecS) plos.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.netoup.com. SepSecS utilizes selenophosphate (SeP) as the active selenium donor for this conversion plos.orgnih.gov. Both bacterial selenocysteine synthase (SelA) and eukaryotic/archaeal SepSecS are members of the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme family, indicating a conserved catalytic mechanism despite structural differences nih.govmdpi.comresearchgate.netresearchgate.net. SepSecS acts specifically on the phosphoserine linked to tRNASec, rather than free phosphoserine or Ser-tRNASec nih.gov.

Phosphorylation by O-Phosphoseryl-tRNA<sup>Sec</sup> Kinase (PSTK)

Role of Selenophosphate (SeP)

Selenophosphate (SeP) serves as the direct and active selenium donor for the biosynthesis of selenocysteine ub.eduresearchgate.netplos.orgnih.govmdpi.comebi.ac.uknih.govmdpi.comembopress.orgnih.gov. Its availability is crucial for the efficient production of selenocysteine and, consequently, for the synthesis of selenoproteins ub.eduresearchgate.net.

Selenophosphate is synthesized from selenide (B1212193) and ATP through the action of selenophosphate synthetase (SPS) ub.eduresearchgate.netplos.orgmdpi.comnih.govmdpi.comebi.ac.uknih.govmdpi.comembopress.orgnih.govwikipedia.org. In mammals, there are two selenophosphate synthetase gene products, SPS1 and SPS2 ebi.ac.uk. However, it is SPS2 (also referred to as SelD in bacteria) that is responsible for synthesizing monoselenophosphate (SeP) from selenide and ATP, with the concomitant production of AMP and inorganic phosphate ub.eduresearchgate.netplos.orgmdpi.comnih.govmdpi.comebi.ac.uknih.govmdpi.comembopress.orgnih.govwikipedia.org. SPS2 is itself a selenoprotein, implying a potential autoregulatory mechanism in selenoprotein synthesis plos.orgebi.ac.ukembopress.org. The reaction catalyzed by SPS2 is essential for the biological utilization of selenium ub.eduresearchgate.netnih.govnih.gov.

Selenocysteine Insertion Sequence (SECIS) Element

The Selenocysteine Insertion Sequence (SECIS) element is a crucial cis-regulatory RNA motif essential for the recoding of the UGA codon from a stop signal to a selenocysteine-encoding signal during protein synthesis. This element is fundamental to the biosynthesis of selenoproteins. bionity.comwikipedia.orgcrg.eu

Structural Characteristics and Location

The SECIS element is an RNA structure approximately 60 nucleotides in length that adopts a characteristic stem-loop or hairpin-like conformation. bionity.comwikipedia.orgcrg.eu While sharing a general hairpin structure, SECIS elements exhibit significant differences in sequence and structure across the three domains of life: Eukarya, Archaea, and Bacteria, meaning they are not alignable. bionity.comwikipedia.orgcrg.euoup.comcrg.es

In eukaryotes and archaea , SECIS elements are typically located in the 3' untranslated region (UTR) of messenger RNA (mRNA). bionity.comwikipedia.orgcrg.eucrg.estandfonline.compnas.org Their presence allows for the recoding of multiple UGA codons within the same mRNA to selenocysteine. bionity.comwikipedia.org A notable exception in archaea, specifically in Methanococcus, places the SECIS element in the 5' UTR. bionity.comwikipedia.orgwikipedia.org Eukaryotic SECIS elements are characterized by two or three helices with specific length constraints and often contain non-canonical A-G base pairs, which are critical for their proper function. bionity.comwikipedia.orgcrg.eucrg.es A conserved "kink-turn" region, frequently featuring an "AUGA" sequence (though "GGGA" has also been observed), is important for protein binding. wikipedia.orgcrg.espnas.org

In prokaryotes (eubacteria) , the SECIS element is situated within the coding region, immediately downstream of the UGA codon it affects. bionity.comwikipedia.orgcrg.euoup.comtandfonline.compnas.orgjst.go.jpembopress.orgresearchgate.net Bacterial SECIS elements possess conserved features, including an apical loop, typically 3 to 14 nucleotides in length and located 16 to 37 nucleotides downstream of the UGA codon, which contains at least one guanine (B1146940) residue. jst.go.jp Below this apical loop is a stem structure comprising 4 to 16 base pairs. jst.go.jp A key characteristic of bacterial SECIS elements is a conserved guanosine (B1672433) within a small apical loop. oup.comresearchgate.net Some Escherichia coli SECIS elements also feature a bulged uridine (B1682114) and guanosine-uridine (GU) nucleotides in the apical loop, though the bulged uridine is often an E. coli adaptation not found in most other bacterial SECIS elements. oup.comresearchgate.net

Interaction with SECIS Binding Protein (SBP2/Secisbp2) and Elongation Factors (eEFSec/SelB)

The precise insertion of selenocysteine into proteins relies on the interaction of the SECIS element with specialized translation factors.

In prokaryotes , the specialized translation elongation factor SelB acts as the SECIS-binding protein. tandfonline.comjst.go.jpembopress.orgresearchgate.netnih.govlife-science-alliance.org SelB interacts with specific bulged-out bases and the terminal loop of the SECIS element. tandfonline.comresearchgate.net Concurrently, SelB also binds to selenocysteine-tRNA (Sec-tRNASec) and the ribosome, thereby mediating the communication between the SECIS element and the UGA codon located at the ribosomal A-site. tandfonline.comjst.go.jpembopress.orgresearchgate.netlife-science-alliance.orgnih.gov The binding of SelB to both Sec-tRNASec and the SECIS element occurs in a random order, and their combined interaction leads to the stabilization of a quaternary complex. embopress.org

In eukaryotes , the mechanism is more complex, involving an additional protein, the SECIS binding protein 2 (SBP2), alongside the Sec-specific elongation factor (eEFSec). tandfonline.comresearchgate.netnih.govresearchgate.netplos.org SBP2 binds to the SECIS element, particularly its "kink-turn" core or "SECIS fork," due to its high affinity. crg.esresearchgate.netplos.org This binding event is crucial for the recruitment of eEFSec, which then delivers the Sec-tRNASec to the ribosomal A-site for selenocysteine incorporation. researchgate.netnih.govresearchgate.netplos.orgembopress.org SBP2 and eEFSec are known to interact, and this interaction may be RNA-dependent. nih.govembopress.org The presence of SBP2 is vital for conferring specificity, as it can prevent eEFSec from binding to mutant SECIS elements. embopress.org Eukaryotic SECIS elements feature two conserved structural regions, one specifically bound by eEFSec and the other by SBP2, forming a complex often referred to as the "selenosome." tandfonline.com

Metabolic Pathways of L-Selenocystine

L-Selenocystine is a diselenide-bridged amino acid and represents the oxidized form of selenocysteine. wikipedia.orgcaymanchem.comglpbio.com Its metabolic pathways are critical for the availability of selenocysteine for selenoprotein synthesis.

Reduction to Selenocysteine

L-Selenocystine can be reduced to selenocysteine. This conversion is particularly important because selenocysteine itself is not easily isolated or handled, and thus, it is often generated in situ through the reduction of selenocystine (B224153). wikipedia.org The reduction can be facilitated by various agents, including low molecular weight thiols and disulfide reductases. caymanchem.comglpbio.com Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), beta-mercaptoethanol (ME), and sodium borohydride (B1222165) (NaBH4), with DTT being highly effective. nih.gov The synthetic production of L-selenocysteine also involves the reduction of L-selenocystine. google.com

Thioredoxin reductase (TXNRD) plays a significant role in the reduction of L-Selenocystine to selenocysteine in mammalian systems. caymanchem.comglpbio.comresearchgate.net TXNRD enzymes are themselves selenoproteins, containing a catalytic selenocysteine residue that is essential for their activity. researchgate.netwikipedia.orgorffa.com

Glutaredoxin 1 (Grx1) also participates in the metabolism of selenium compounds. Human Grx1 has been shown to reduce selenite (B80905), selenodiglutathione (B1680944) (GS-Se-SG), and this compound, suggesting a novel role for glutaredoxins in selenium metabolism. nih.govportlandpress.com

In the metabolic pathway of inorganic selenium, after selenite is reduced to selenodiglutathione, glutathione (B108866) reductase converts GS-Se-SG to glutathioselenol (GSSeH). Subsequently, glutaredoxin facilitates the decomposition of GSSeH to hydrogen selenide (H2Se). mdpi.com Glutaredoxin is also known to reduce protein-bound glutathione (PSSG) mixed disulfide bonds. mdpi.com It is important to note that while TXNRD often provides a protective role against selenium cytotoxicity, Grx1 can contribute to selenium toxicity through redox cycling with oxygen, leading to the generation of reactive oxygen species (ROS). nih.govportlandpress.com

Role of Thioredoxin Reductase (TXNRD)

Decomposition and Selenium Recycling

The decomposition of L-selenocysteine is a central step in selenium recycling, primarily mediated by a highly specific enzyme, Selenocysteine β-Lyase (SCLY). This process ensures that selenium, derived from degraded selenoproteins or other sources, can be reutilized for the synthesis of new selenoproteins.

Selenocysteine β-Lyase (SCLY) Activity and Specificity

Selenocysteine β-Lyase (SCLY; EC 4.4.1.16) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that catalyzes the degradation of L-selenocysteine researchgate.netnih.govasm.orgwikipedia.org. First isolated from pig livers in 1982, SCLY functions as a homodimer and is found across various organisms, from bacteria to humans researchgate.netasm.org. Its catalytic action is fundamental to selenium metabolism, particularly in the recycling pathway researchgate.netwikipedia.org.

SCLY specifically catalyzes the decomposition of L-selenocysteine into L-alanine and selenide (H₂Se or elemental selenium) researchgate.netasm.orghmdb.canih.govresearchgate.netgenecards.orguniprot.org. This reaction can be summarized as:

L-selenocysteine + reduced acceptor ⇌ hydrogenselenide + L-alanine + acceptor uniprot.org

In the presence of a reducing agent, L-selenocysteine is decomposed to equimolar amounts of hydrogen selenide (H₂Se) and L-alanine asm.org. In the absence of an added reducing agent, elemental selenium and L-alanine are produced asm.orggenecards.org. The selenide generated is a critical intermediate for subsequent selenium metabolic pathways, including the synthesis of selenophosphate, which is the active form of selenium utilized for selenoprotein biosynthesis researchgate.netresearchgate.netcrg.euresearchgate.net.

A notable characteristic of mammalian SCLY is its strict substrate specificity for L-selenocysteine, exhibiting little to no activity towards its sulfur analog, L-cysteine researchgate.netnih.govwikipedia.orgnih.gov. This selectivity is crucial given the abundance of sulfur compounds in biological systems compared to the trace amounts of selenium asm.orgnih.gov. Structural and mechanistic studies, particularly on rat SCL, have revealed the molecular basis for this discrimination. For instance, a specific cysteine residue (Cys-375) on a flexible loop within the enzyme's active site is thought to correctly orient L-selenocysteine, but not L-cysteine, for the catalytic reaction nih.govrcsb.org.

The kinetic parameters highlight this specificity:

Enzyme SourceSubstrate (Km)Inhibitor (Ki)Selectivity (Kcat/Km ratio)Reference
Pig SCLYL-selenocysteine: 0.83 mML-cysteine: 1.0 mMNot specified nih.govasm.org
Human SCLYL-selenocysteine: 0.5 mML-cysteine: 5.85 mMNot specified nih.gov
Mouse SCLYL-selenocysteine: 9.9 mML-cysteine: ~4200 times greater for L-selenocysteine over L-cysteine nih.govasm.org

This high selectivity ensures that SCLY acts as a "sorter" for selenium, distinguishing it from the more prevalent sulfur compounds in the cellular environment nih.gov.

SCLY plays a multifaceted physiological role beyond simple decomposition. Its primary function is in the recycling of the micronutrient selenium from degraded selenoproteins, providing a source of selenide for de novo selenoprotein synthesis researchgate.netwikipedia.orgresearchgate.netresearchgate.netsci-hub.sejst.go.jp. This recycling mechanism is particularly important for maintaining selenoprotein function, especially in tissues with high selenoprotein turnover researchgate.netjst.go.jp.

Furthermore, SCLY's activity in providing selenide is integral to selenium homeostasis. Disruptions in SCLY function, as observed in knockout mouse models, have been linked to metabolic dysfunctions, including obesity, dyslipidemia, hyperinsulinemia, and glucose intolerance, suggesting a role in energy metabolism researchgate.netresearchgate.netsci-hub.se. SCLY is thought to deliver its selenide product as a substrate for selenophosphate synthetases, which then facilitates the reincorporation of selenium into newly synthesized selenoproteins researchgate.netresearchgate.netresearchgate.net.

Substrate Specificity for L-Selenocysteine over L-Cysteine
Formation of Hydrogen Selenide as a Key Intermediate

Hydrogen selenide (H₂Se) is a pivotal intermediate in selenium metabolism. It is generated through the enzymatic action of SCLY on L-selenocysteine hmdb.canih.govontosight.airsc.org. H₂Se is a colorless, flammable gas under standard conditions and is the most toxic selenium compound wikipedia.org. Despite its toxicity, its controlled intracellular generation is essential for the subsequent synthesis of various selenium-containing biomolecules, including selenocysteine itself (for selenoprotein synthesis) and selenouridine rsc.org.

Dietary selenium, whether inorganic (selenite, selenate) or organic (selenomethionine, selenocysteine), is ultimately converted to H₂Se within the cell nih.govrsc.orgresearchgate.netmdpi.com. For instance, inorganic selenite is reduced to H₂Se via intermediates like selenodiglutathione (GS-Se-SG) and glutathioselenol (GS-SeH), often involving thioredoxin reductase and glutathione rsc.orgmdpi.com. The H₂Se thus formed serves as the direct precursor for selenophosphate, which then donates selenium for selenocysteine biosynthesis and subsequently, selenoprotein formation crg.eumdpi.combiorxiv.org.

Potential Redundant Pathways in Selenocysteine Metabolism

While SCLY is the primary enzyme responsible for L-selenocysteine decomposition, evidence suggests the existence of potential redundant pathways in selenocysteine metabolism, particularly under specific physiological conditions. In bacteria, certain cysteine desulfurases (e.g., CsdA, CsdB, Nfs proteins) have been identified that can decompose both L-cysteine and L-selenocysteine, albeit with varying specificities nih.govasm.org. Although human SCLY is highly specific for L-selenocysteine, the presence of these less specific enzymes in other organisms, and some reports, suggest that other enzymes might contribute to selenocysteine degradation in a non-specific manner nih.govsci-hub.se.

Under conditions of low selenium availability, a regulatory mechanism involving the substitution of cysteine for selenocysteine in selenoproteins has been described mdpi.com. This pathway suggests a potential switch in substrate utilization (from selenium to sulfur) to maintain protein function, indicating a degree of metabolic flexibility or redundancy mdpi.com. Recent research also indicates that supplementation of L-selenocystine can promote selenoprotein synthesis even in the absence of SCLY, hinting at alternative SCLY-independent pathways for L-selenocysteine utilization biorxiv.org. These redundant or alternative pathways highlight the cell's adaptive strategies to manage selenium metabolism and ensure the synthesis of essential selenoproteins under diverse conditions.

In Vivo Mobilization of Selenium from Selenocysteine

The mobilization of selenium from free selenocysteine is a critical step for its utilization in selenoprotein synthesis and other selenium-dependent processes. This process is facilitated by a class of enzymes known as selenocysteine lyases (SCLs) and NifS-like proteins nih.govunl.edubiorxiv.orgresearchgate.net. These pyridoxal 5'-phosphate (PLP)-dependent aminotransferases are homologous to the nifS gene product in Azotobacter vinelandii, which functions as a cysteine desulfurase biorxiv.org.

Research findings indicate that NifS-like proteins, such as CsdB, CSD, and IscS in E. coli, play a significant role in mobilizing selenium from selenocysteine to selenophosphate synthetase (SPS) unl.edubiorxiv.orgresearchgate.net. These enzymes degrade L-selenocysteine, leading to the release of hydrogen selenide (HSe⁻) nih.govbiorxiv.org. This mobilized selenium can then serve as a substrate for selenophosphate biosynthesis nih.govunl.eduasm.org.

Studies have provided in vivo evidence supporting the participation of E. coli NifS-like proteins in this selenium delivery system. For instance, experiments involving the growth of E. coli in the presence of 75SeO₃²⁻ and increasing amounts of unlabeled L-selenocysteine showed a concomitant decrease in 75Se incorporation into formate (B1220265) dehydrogenase H and tRNA nucleosides nih.govunl.eduasm.org. This observation is consistent with L-selenocysteine serving as an alternative source of selenium for selenophosphate formation in vivo nih.govasm.org.

Furthermore, in vitro experiments have demonstrated that selenium delivered from selenocysteine by NifS-like proteins can effectively replace free selenide in the SPS assay for selenophosphate formation nih.govunl.eduasm.org. In some cases, the synthesis of selenophosphate was even greater when selenium was supplied from L-selenocysteine by a NifS-like protein compared to when free selenide was provided as a substrate nih.govasm.org. This suggests a sophisticated mechanism for selenium delivery, potentially mitigating the toxicity associated with high levels of free selenide nih.govasm.org. The chemical species involved in vivo is likely a selenium intermediate bound to the catalytic cysteine of SCLs, which is then transferred to another protein, preventing the random release of highly reactive HSe⁻ into the cellular environment biorxiv.orgresearchgate.net.

The kinetic properties of selenophosphate synthetase highlight the importance of an efficient selenium delivery system.

Table 1: Kinetic Parameters of E. coli Selenophosphate Synthetase

SubstrateApparent Km Value
ATP1 mM
Selenide20 µM

Note: These values are observed in the presence of high levels of free selenide (1 to 5 mM) and dithiothreitol (8 to 10 mM) in the in vitro assay system. nih.gov

Table 2: Structural Comparison of this compound and Cystine

CompoundBond Length (Å) (Chalcogen-Chalcogen)Difference from Cystine (%)
L-Selenocystine2.321+14%
Cystine2.040-

Note: The selenium-selenium bond in L-selenocystine is notably longer than the disulfide bond in cystine. wikipedia.org

Cross-talk with Sulfur Metabolism

The close chemical similarity between selenium and sulfur, both being chalcogens, allows selenium to enter and interact with metabolic pathways typically associated with sulfur nih.govfrontiersin.org. Selenocysteine is a direct structural analog of cysteine, and similarly, selenomethionine (B1662878) is an analog of methionine wikipedia.orgnih.gov. This chemical resemblance means that enzymes involved in sulfur metabolism can sometimes promiscuously utilize selenium-containing substrates biorxiv.org.

For instance, plants absorb selenium from the soil through the same uptake and assimilation pathways used for sulfur, leading to the biosynthesis of selenium-containing amino acids and other organic compounds that would normally contain sulfur frontiersin.org. However, while some enzymes involved in sulfur metabolism may be less selective, the specific incorporation of selenocysteine into selenoproteins is a highly regulated and discriminate process biorxiv.org.

The enzymes involved in sulfur mobilization, such as cysteine desulfurases (CDSs), share homology with NifS-like proteins that exhibit selenocysteine lyase (SCL) activity asm.orgbiorxiv.org. Cysteine desulfurases degrade L-cysteine into L-alanine and hydrogen sulfide (B99878) (HS⁻), with the sulfur atom covalently bound to the catalytic thiolate of the CDS through a persulfide intermediate, which is then mobilized to form important biomolecules biorxiv.org. A similar mechanism is considered for SCL enzymes acting as selenium delivery proteins for selenophosphate biosynthesis, where a selenium intermediate is bound to the catalytic cysteine residue nih.govasm.orgresearchgate.net.

Despite the similarities, a key aspect of selenium metabolism is its ability to differentiate from sulfur utilization. The emergence of selenophosphate synthetase (SPS) is considered a pivotal evolutionary development that allows for the separation of selenium from the general pathways of sulfur utilization, thereby preventing the non-specific and potentially toxic incorporation of selenium into sulfur-containing molecules plos.orgunl.edu. This enzyme ensures that selenium is channeled specifically towards the synthesis of selenocysteine and 2-selenouridine, maintaining the integrity and proper function of selenoproteins and other essential biomolecules unl.edu.

Redox Biology and Cellular Function

L-Selenocystine as a Redox-Active Compound

L-Selenocystine is characterized as a redox-active selenium compound. caymanchem.commedkoo.comchemicalbook.com Its structure, featuring a diselenide bond, allows it to undergo reduction by various intracellular components. Notably, L-Selenocystine can be reduced to L-selenocysteine (Sec) by low molecular weight thiols and disulfide reductases. caymanchem.comchemicalbook.com This reduction is a critical step in its biological activity, as L-selenocysteine is the form typically incorporated into selenoproteins. Mammalian thioredoxin reductase (TrxR) is one such enzyme capable of reducing L-Selenocystine to L-selenocysteine, a property that has been utilized in assays to determine TrxR activity. caymanchem.comchemicalbook.comglpbio.comresearchgate.net The selenium-selenium bond length in selenocystine (B224153) is reported to be 2.321 Å, which is notably longer than the disulfide bond in cystine (2.040 Å). wikipedia.org

Role in Antioxidant Defense Mechanisms

L-Selenocystine's involvement in antioxidant defense mechanisms is complex, exhibiting both direct and indirect effects, particularly through its interaction with reactive oxygen species (ROS) and its influence on cellular oxidative stress.

Research indicates that L-Selenocystine can interact with Reactive Oxygen Species (ROS). In some contexts, particularly in cancer cells, L-Selenocystine has been shown to induce the production of ROS. medchemexpress.comportlandpress.comtechscience.comresearchgate.netnih.govresearchgate.net This overproduction of ROS is a significant factor in its ability to induce apoptosis in susceptible cancer cell lines. medchemexpress.comtechscience.comresearchgate.netnih.gov For instance, studies on HepG2 cells demonstrated that L-Selenocystine treatment led to increased ROS production in a dose-dependent manner, with higher concentrations resulting in stronger fluorescence intensity, indicating elevated ROS levels. techscience.com

The influence of L-Selenocystine on cellular oxidative stress is dual-natured. Upon cellular uptake, L-Selenocystine is reduced by intracellular thiols to L-selenocysteine. This process can lead to the catalytic oxidation of cellular glutathione (B108866) (GSH) and the generation of substantial amounts of ROS, such as superoxide (B77818) and hydrogen peroxide. portlandpress.com This can result in an acute depletion of GSH and subsequent oxidative damage, thereby inhibiting cell proliferation through induced cellular oxidative stress. portlandpress.comtechscience.comresearchgate.net

Conversely, L-selenocysteine, the reduced form of L-Selenocystine, plays a crucial role as an antioxidant. It is an essential component of selenoproteins that actively reduce ROS, contributing to the maintenance of oxidative homeostasis within cells and protecting them from oxidative damage. preprints.orgresearchgate.netnih.gov L-selenocysteine, with its selenol group (-SeH), can act as a proton donor, an iron chelator, and a mimic of glutathione peroxidase, effectively protecting against lipid peroxidation. preprints.org

Table 1: L-Selenocystine's Effect on Cancer Cell Viability

Cell LineIC50 (µM) RangeSpecific IC50 (µM)Reference
A3753.6 - 37.0Not specified nih.govresearchgate.net
HepG23.6 - 37.05.444 medchemexpress.comresearchgate.net
MCF73.6 - 37.0Not specified nih.govresearchgate.net
Other 5 cancer cell lines3.6 - 37.0Not specified nih.govresearchgate.net

Interaction with Reactive Oxygen Species (ROS)

Impact on Selenoprotein Activity and Regulation

L-Selenocystine's biological significance is closely tied to its role as a precursor for selenocysteine (B57510), which is integral to the structure and function of selenoproteins.

Selenocysteine (Sec) is recognized as the 21st proteinogenic amino acid, distinguished from cysteine by the presence of a selenium atom in place of sulfur. wikipedia.orgunl.pt This unique amino acid is incorporated into the active sites of numerous oxidoreductases, which are often referred to as selenoenzymes, where it is indispensable for their catalytic activity. unl.ptplos.orgnih.govnih.gov Key examples of such selenoenzymes include glutathione peroxidase (GPx), thioredoxin reductase (TrxR), and iodothyronine deiodinase. nih.govplos.orgnih.govallaboutfeed.net

The incorporation of selenocysteine typically confers a significant catalytic advantage, with selenocysteine-containing enzymes often exhibiting 100- to 1,000-fold higher activity compared to their cysteine-containing counterparts. plos.orgnih.gov The unique physicochemical properties of selenium, such as a lower reduction potential and faster thiol/disulfide exchange reactions, are believed to contribute to this enhanced catalytic efficiency and broader catalytic activity against biological oxidants. wikipedia.orgunl.ptallaboutfeed.net

Thioredoxin reductase (TrxR) is a crucial selenoprotein that maintains the reduced state of thioredoxin, thereby contributing to cellular redox homeostasis. researchgate.net The activity of thioredoxin is directly dependent on the redox status of TrxR, which, in turn, is reliant on a selenocysteine residue located at its carboxyl terminus. researchgate.netnih.govunl.edu All three identified mammalian TrxR isozymes (TR1, TR2, and TR3) possess this essential selenocysteine residue, encoded by a UGA codon. nih.govunl.edupnas.org

The selenocysteine residue in TrxR functions as a cellular redox sensor. nih.govunl.edu Studies have shown that the generation of reactive oxygen species within cells can lead to the oxidation of selenocysteine in TrxR1, subsequently increasing the expression of this enzyme. nih.govunl.edu Furthermore, selenocysteine-containing TrxR demonstrates superior resistance to inactivation by oxidation compared to its cysteine-ortholog. This is attributed to the ability of the selenocysteine residue to be rapidly reduced back to its active selenol form after oxidation, preventing permanent over-oxidation that can occur with cysteine residues. nih.govpnas.org The reduction of L-Selenocystine by mammalian TrxR is a well-established reaction, with an apparent Michaelis constant (Km) of 6.0 µM, making it a useful substrate for assaying TrxR activity. caymanchem.comchemicalbook.comglpbio.com

Glutathione Peroxidase (GPx) Activity

Glutathione peroxidases (GPxs) are a family of selenoenzymes crucial for the organism's antioxidant defense system, playing a vital role in regulating lipid membrane oxidation and reducing hydrogen peroxide mdpi.com. L-Selenocystine has been investigated for its ability to exhibit glutathione peroxidase-like activity. Studies have shown that D,L-selenocystine demonstrates glutathione peroxidase activity at a concentration of 10⁻⁵ M selenium. This enzymatic activity is pH-dependent, with an optimum pH of 8.0 for D,L-selenocystine researchgate.net. The mechanism is thought to involve the formation of an intermediate seleno-sulfur (-S-Se-) compound researchgate.net.

Table 1: Optimum pH for Glutathione Peroxidase Activity of Selenocompounds

CompoundConcentration (Se)Optimum pH
D,L-Selenocystine10⁻⁵ M8.0
Selenocystamine10⁻⁵ M9.0

Modulation of Cellular Signaling Pathways

L-Selenocystine modulates several critical cellular signaling pathways, influencing cell fate decisions such as proliferation, survival, and apoptosis.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a major defense mechanism against oxidative and electrophilic stress dovepress.com. L-Selenocystine has been shown to modulate this pathway, particularly in cancer cells. In Nrf2-addicted colorectal cancer cells, L-Selenocystine can block the Nrf2 pathway, leading to selective cell death medchemexpress.comresearchgate.net. Specifically, L-Selenocystine inhibits Nrf2 activation by affecting the p62-Keap-1-Nrf2 axis, thereby reducing Nrf2 and autophagy pathway protein expression researchgate.netnih.gov. Conversely, in non-Nrf2-addicted mesenchymal stem cells (MSCs), L-Selenocystine has been observed to activate the Nrf2 pathway researchgate.net. This dual effect highlights its context-dependent modulation of cellular responses.

Autophagy is a fundamental cellular process involved in maintaining cellular homeostasis by removing misfolded proteins and damaged organelles frontiersin.orgfrontiersin.org. L-Selenocystine's interaction with autophagy pathways is complex and context-dependent. It has been reported to block autophagy pathways in certain cancer cells, contributing to its anti-tumor activity medchemexpress.comresearchgate.net. For instance, in Nrf2-addicted colorectal cancer cells, L-Selenocystine inhibits autophagy activation, leading to selective cell death researchgate.net. However, in non-Nrf2-addicted MSCs, L-Selenocystine can activate the autophagy pathway researchgate.net.

L-Selenocystine is a potent inducer of apoptosis in various human cancer cell lines, including HepG2 (human hepatocellular carcinoma) cells medchemexpress.comnih.govtechscience.comresearchgate.netresearchgate.net. Its pro-apoptotic effects are largely mediated through the activation of caspase cascades. Studies in HepG2 cells demonstrated that L-Selenocystine significantly inhibits cell proliferation and induces apoptosis by activating caspase-3 and cleaving PARP (poly-(ADP-ribose) polymerase) techscience.comresearchgate.net. Furthermore, L-Selenocystine can increase DNA fragmentation and activate caspase-3, caspase-8, and Bid, while influencing Bcl-2 family proteins, such as increasing Bax protein levels and decreasing Bcl-2 levels nih.govtechscience.comoncotarget.com. The mechanism of apoptosis induction by L-Selenocystine is closely linked to the overproduction of reactive oxygen species (ROS), which subsequently affects downstream signaling pathways, including the Bcl-2 signaling pathway nih.govtechscience.comtechscience.com.

Table 2: L-Selenocystine's Effect on HepG2 Cell Viability

L-Selenocystine Concentration (µM)Cell Viability After 24h (%) nih.gov
452.20
843.20
1630.83
3218.04 techscience.com

L-Selenocystine's ability to induce apoptosis is also strongly associated with its capacity to cause DNA damage. Research shows that L-Selenocystine triggers intracellular ROS generation, which subsequently leads to DNA strand breaks and DNA damage-mediated apoptosis in susceptible cancer cells like MCF7 and HepG2 cells researchgate.netplos.org. The induction of DNA double-strand breaks (DSBs) by L-Selenocystine has been corroborated by an increase in the expression of the DSB marker, gamma-H2AX researchgate.net. Moreover, L-Selenocystine has been found to suppress homologous recombination repair of DNA, thereby exacerbating the accumulation of DNA damage researchgate.net. Thiol-reducing antioxidants, such as glutathione and N-acetylcysteine, have been shown to inhibit L-Selenocystine-induced ROS generation, DNA strand breaks, and apoptosis, underscoring the critical role of ROS in this mechanism researchgate.netplos.org.

Caspase-Mediated Apoptosis Pathways

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle involved in protein folding, modification, and transport. Imbalances in unfolded or misfolded proteins lead to ER stress, which activates the unfolded protein response (UPR) as an adaptive mechanism to restore ER homeostasis frontiersin.orgplos.org. L-Selenocystine has been demonstrated to induce ER stress and activate the UPR. Exposure to L-Selenocystine in normal breast epithelial MCF-10A cells caused a severe depletion of free low molecular weight thiols, leading to an upregulation of the oxidative stress pathway transcription factor Nrf2 researchgate.net. Both L-Selenocystine and selenomethionine (B1662878) induced the expression of target genes of the UPR, including GRP78, ATF4, and CHOP researchgate.net. Furthermore, L-Selenocystine shifted the ER redox balance towards a more oxidizing environment, suggesting that alterations in the ER redox state may disrupt protein folding and induce ER stress-mediated apoptosis researchgate.netmedchemexpress.com.

Ferroptosis Resistancenih.gov

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, which is increasingly recognized as a potential therapeutic target in various diseases, including cancer harvard.eduresearchgate.net. L-Selenocystine and its metabolic derivatives are integral to the cellular defense mechanisms against ferroptosis, primarily through their involvement in selenoprotein synthesis and modulation of the cellular redox environment bmrb.ioresearchgate.net.

Detailed Research Findings

Role of SLC7A11 and Oxidative Stress: Research indicates that L-Selenocystine can exploit vulnerabilities in cancer cells that overexpress the cystine/glutamate antiporter, SLC7A11 . SLC7A11 is crucial for importing extracellular cystine, which is then converted to cysteine, a precursor for glutathione (GSH) synthesis. GSH is a vital antioxidant that protects cells from oxidative stress and enhances resistance to ferroptosis bmrb.io. L-Selenocystine acts as a substrate for SLC7A11-mediated import, efficiently triggering the antiporter activity comparable to L-Cystine encyclopedia.pub.

Once inside the cell, L-Selenocystine is reduced by intracellular thiols to highly redox-active L-selenocysteine molecules. This L-selenocysteine then catalytically oxidizes cellular GSH, leading to its acute depletion and the generation of substantial amounts of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This cascade of events results in widespread oxidative damage and ultimately induces cell death, including ROS-mediated apoptosis, in cancer cell lines encyclopedia.pub.

Table 1: SLC7A11 Antiporter Activity: Glutamate Release Comparison

Compound (200 µM)Cell Line (SNU-398)Glutamate Release LevelReference
L-SelenocystineWild-TypeComparable encyclopedia.pub
L-CystineWild-TypeComparable encyclopedia.pub
L-SelenocystineSLC7A11-KnockoutAbsent encyclopedia.pub
L-CystineSLC7A11-KnockoutAbsent encyclopedia.pub
L-SelenocystineSLC7A11-Ectopic Exp.Restored encyclopedia.pub

Selenoproteins and GPX4 Regulation: Selenoproteins, which incorporate selenocysteine at their active sites, are critical for maintaining cellular redox homeostasis and providing antioxidant defense nih.govwikipedia.org. Among these, Glutathione Peroxidase 4 (GPX4) is a key selenoprotein that directly counteracts ferroptosis by reducing lipid hydroperoxides to less toxic lipid alcohols, thereby preventing the accumulation of cytotoxic lipid peroxides harvard.eduresearchgate.net. Cancer cells often increase their uptake of selenium to sustain GPX4 production, a mechanism that contributes to their resistance against ferroptosis bmrb.ioresearchgate.net.

Alternative Selenocysteine Metabolism and PRDX6: Recent studies have uncovered alternative pathways in selenocysteine metabolism that contribute to ferroptosis resistance. Peroxiredoxin 6 (PRDX6) has been identified as a contributor to selenocysteine metabolism, functioning independently of selenocysteine lyase (SCLY) nih.gov. Mechanistically, PRDX6 can readily react with selenide (B1212193) and interact with selenophosphate synthetase 2 (SEPHS2), suggesting its role as a selenium delivery system for selenoprotein biosynthesis nih.gov.

Loss of PRDX6 can lead to ferroptosis and is associated with decreased expression levels of crucial selenoproteins like GPX4 and SELENON, a phenotype resembling LRP8 deficiency. Notably, supplementation with L-Selenocystine (at 50 nM) has been shown to induce an increase in GPX4 and SELENON levels in PRDX6-knockout cell lines, albeit to a lesser extent than in wild-type cells, underscoring PRDX6's role in selenocysteine utilization. Furthermore, L-Selenocystine supplementation in SCLY-knockout cells also promoted a marked increase in GPX4 and SELENON levels and enhanced cell proliferation, indicating the existence of redundant pathways in selenocysteine metabolism that can be leveraged by L-Selenocystine.

Table 2: Impact of PRDX6/SCLY Knockout on Selenoprotein Levels and L-Selenocystine Rescue

Cell Line ConditionSelenoprotein Levels (GPX4, SELENON)Response to L-Selenocystine (50 nM)Ferroptosis SusceptibilityReference
Wild-TypeNormalBaseline for comparisonNormal
PRDX6 KnockoutDecreasedIncreased (less than WT)Increased
SCLY KnockoutDecreasedMarked Increase, proliferationIncreased (less than LRP8 KO)
SCLY/PRDX6 Double KnockoutSignificantly Decreased(Data not explicitly detailed in text for rescue)Highest (implied)

LRP8-Mediated Selenocysteine Uptake: The selenoprotein P (SELENOP) receptor, LRP8, plays a critical role in protecting MYCN-amplified neuroblastoma cells from ferroptosis. Genetic deletion of LRP8 results in ferroptosis due to an insufficient supply of selenocysteine, which is essential for the translation of the anti-ferroptotic selenoprotein GPX4. Blocking selenium/selenocysteine uptake via LRP8 disrupts GPX4 function and selectively induces ferroptotic cell death, highlighting LRP8 as a targetable vulnerability in certain cancers.

Enzymatic and Molecular Mechanisms

Selenocysteine (B57510) Lyase (SCLY) Mechanisms

Selenocysteine Lyase (SCLY) is a key enzyme involved in the catabolism of L-selenocysteine, facilitating the recycling of selenium. It catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium. researchgate.netmdpi.com

SCLY is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme, meaning PLP, a derivative of vitamin B6, is an essential cofactor for its catalytic activity. researchgate.netmdpi.comontosight.ai PLP plays a critical role in the degradation of L-selenocysteine by forming a Schiff base intermediate with the amino acid. This covalent intermediate is crucial for enabling the enzyme to catalyze the β-elimination reaction of L-selenocysteine. Furthermore, PLP is instrumental in stabilizing the transition state during this reaction, thereby facilitating the efficient removal of selenium. ontosight.ai

The catalytic reaction of SCLY proceeds through the formation of a distinct enzyme-bound selenopersulfide intermediate. researchgate.netnih.govnih.govpdbj.org A catalytically essential cysteine residue within the active site of SCLY, specifically Cys-375 in rat SCL and Cys-388 in human SCLY, is involved in this process. mdpi.comnih.govnih.gov Upon binding of L-selenocysteine, this critical cysteine residue forms a selenoato-thiol interaction and a Schiff base with PLP, leading to the production of a protonated aldimine. mdpi.com The subsequent β-elimination reaction results in the release of L-alanine and elemental selenium. Mutational studies, such as the C375A mutation in rat SCL, have demonstrated that this cysteine residue is indispensable for the enzyme's activity, as its alteration abolishes the ability of SCL to remove selenium from L-selenocysteine. nih.govnih.govpdbj.org

A remarkable feature of SCLY is its strict substrate specificity for L-selenocysteine, exhibiting virtually no activity towards its sulfur analog, L-cysteine, despite their close structural resemblance. researchgate.netmdpi.comnih.govnih.gov The molecular basis for this discrimination has been elucidated through crystallographic studies of rat and human SCLY. researchgate.netmdpi.comnih.gov

A key residue identified in human SCL, Asp146, is pivotal for providing this selenium specificity. A mutation of Asp146 to lysine (B10760008) (D146K) results in a loss of selenocysteine specificity and, notably, the acquisition of cysteine desulfurase activity, allowing the enzyme to act on L-cysteine. researchgate.netplos.org In rat SCL, the Cys-375 residue, located on a flexible loop, plays a crucial role by directing L-selenocysteine, but not L-cysteine, to the precise position and orientation required for initiating the catalytic reaction within the active site. nih.govnih.govpdbj.org While L-cysteine can bind to SCL, it forms a nonproductive adduct, meaning it binds but does not undergo the catalytic reaction. researchgate.netnih.govnih.gov This precise discrimination between selenium and sulfur is achieved through a sophisticated combination of chemical and physico-mechanical control mechanisms within the enzyme's active site. researchgate.net

Table 1: Key Residues and Their Roles in SCLY Substrate Discrimination

Enzyme SpeciesKey ResidueRole in DiscriminationEffect of MutationCitation
Human SCLAsp146Provides selenium specificityD146K mutation leads to loss of Sec specificity and gain of Cys desulfurase activity researchgate.netplos.org
Rat SCLCys-375Directs L-selenocysteine to correct active site orientation; forms selenopersulfide intermediateC375A mutation abolishes activity researchgate.netnih.govnih.govpdbj.org

This table is designed to be interactive, allowing users to sort by columns (e.g., Enzyme Species, Key Residue) and filter by specific criteria (e.g., 'Human SCL' or 'Role in Discrimination').

Catalytic Mechanism and Intermediate Formation

Selenoprotein Synthesis Machinery

The co-translational incorporation of L-selenocysteine into selenoproteins is a unique process that bypasses the typical stop codon function of UGA, instead recoding it to specify selenocysteine. This intricate process relies on specialized components of the translational machinery.

L-selenocysteine is not directly aminoacylated by a dedicated tRNA synthetase but is biosynthesized on a specialized transfer RNA, known as tRNASec. mdpi.commdpi.com tRNASec possesses distinct structural features that differentiate it from canonical tRNAs. For instance, eukaryotic tRNASec typically has a 9-base pair (bp) acceptor stem and a 4-bp T stem, resulting in a unique "9/4 secondary structure," in contrast to the "7/5 secondary structure" characteristic of canonical tRNAs. nih.govresearchgate.net Additionally, the D-stem of tRNASec in eukaryotes consists of 6 bp with a 4-base D-loop, while tRNASer (which is initially aminoacylated with serine before conversion to selenocysteine on tRNASec) has a 4 bp D-stem and an 8-base D-loop. frontiersin.org These structural distinctions are crucial for the specific recognition of tRNASec by the selenoprotein synthesis machinery and its exclusion from interactions with general elongation factors. frontiersin.org

Table 2: Key Structural Features and Modifications of Eukaryotic tRNASec

Feature/ModificationDescriptionCanonical tRNA ComparisonFunctional SignificanceCitation
Acceptor Stem9 base pairs7 base pairsSpecific recognition by selenoprotein synthesis machinery nih.govresearchgate.netfrontiersin.org
T Stem4 base pairs5 base pairsSpecific recognition by selenoprotein synthesis machinery nih.govresearchgate.net
D-stem/D-loop6 bp / 4-base loop4 bp / 8-base loopDiscrimination from tRNASer, interaction with specific enzymes frontiersin.org
Ψ55Pseudouridine at position 55Present in canonical tRNAsContributes to tRNA stability and tertiary interactions mdpi.comnih.govresearchgate.netnih.gov
i6A37Isopentenyladenosine at position 37Present in canonical tRNAsReinforces anticodon loop conformation, stabilizes codon-anticodon pairing mdpi.comnih.govresearchgate.net
m1A581-methyladenosine at position 58Present in canonical tRNAsContributes to tRNA stability and tertiary interactions mdpi.comnih.govresearchgate.netnih.gov
mcm5U/Um345-methoxycarbonylmethyluridine/O2′-methylated form at position 34Unique modificationsReinforces anticodon loop conformation, stabilizes codon-anticodon pairing, regulates UGA recognition mdpi.comnih.govresearchgate.net

This table is designed to be interactive, allowing users to sort by columns (e.g., Feature/Modification, Functional Significance) and filter by specific criteria (e.g., 'Structural Feature' or 'Anticodon Loop').

The insertion of selenocysteine into a nascent polypeptide chain involves a complex translational recoding event where the UGA stop codon is interpreted as a signal for selenocysteine incorporation rather than termination. mdpi.comosti.govnih.govcharite.de This recoding is critically dependent on a specific mRNA secondary structure known as the Selenocysteine Insertion Sequence (SECIS) element. mdpi.comnih.govcharite.de

In bacteria, the SECIS element is typically located immediately downstream of the UGA codon within the translated region of the mRNA. mdpi.comosti.gov In contrast, in eukaryotes and archaea, the SECIS element is generally found in the 3′ untranslated region (UTR) of selenoprotein mRNAs, often hundreds of nucleotides away from the UGA codon. mdpi.comnih.govcharite.deembopress.org

The recoding process also necessitates the involvement of a specialized elongation factor: SelB in bacteria and EFSec in eukaryotes. mdpi.comosti.govembopress.org In eukaryotes, EFSec interacts with the selenocysteine-carrying tRNASec and the SECIS-binding protein 2 (SBP2). mdpi.comnih.gov This complex then interacts with the SECIS element, which is essential for facilitating selenocysteine insertion. mdpi.comnih.gov Recent research, utilizing cryo-electron microscopy, has revealed that the mRNA forms a large loop, enabling both the UGA codon and the distant SECIS element to bind simultaneously to the ribosome. charite.de The SECIS element is anchored to the ribosome via a previously unidentified binding pocket, and this anchoring, in conjunction with translation factors, promotes the insertion of selenocysteine. charite.de This coordinated interplay of the SECIS element, tRNASec, and specialized elongation factors (and SBP2 in eukaryotes) ensures the accurate and efficient recoding of the UGA codon for selenocysteine incorporation. mdpi.comnih.govcharite.de

Table 3: Key Players in UGA Codon Recoding for Selenocysteine Insertion

ComponentRole in RecodingLocation/InteractionDomain of LifeCitation
UGA CodonRecoded stop codon for Sec insertionmRNAAll domains of life mdpi.comosti.govnih.gov
SECIS ElementmRNA stem-loop structure; essential for recodingBacterial: downstream of UGA in translated region; Eukaryotic/Archaeal: 3′ UTRAll domains of life mdpi.comosti.govnih.govcharite.de
tRNASecCarries selenocysteine; specific structural featuresInteracts with specialized elongation factors and ribosomeAll domains of life mdpi.commdpi.comnih.govfrontiersin.org
SelBSpecialized elongation factorBacteria: directly interacts with tRNASec and SECISBacteria mdpi.comosti.govembopress.org
EFSecSpecialized elongation factorEukaryotes: interacts with tRNASec and SBP2Eukaryotes mdpi.comnih.gov
SBP2SECIS-binding protein 2Eukaryotes: interacts with EFSec and SECIS elementEukaryotes mdpi.comnih.gov
RibosomeSite of protein synthesis; reprogrammed for Sec insertionBinds UGA codon and SECIS element simultaneouslyAll domains of life charite.de

This table is designed to be interactive, allowing users to sort by columns (e.g., Component, Domain of Life) and filter by specific criteria (e.g., 'Bacterial' or 'mRNA').

Analytical Methodologies for L Selenocystine Research

Chromatographic Techniques

Chromatographic techniques are fundamental for separating L-selenocystine from other selenium species and matrix components.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic method used for the qualitative assessment and purity evaluation of L-selenocystine researchgate.net. It involves the separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat, inert substrate) and a mobile phase (a solvent system that moves up the plate by capillary action). For L-selenocystine, TLC can provide a rapid indication of its presence and purity, often alongside other seleno-amino acids or related compounds researchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and highly versatile technique for the separation, identification, and quantification of L-selenocystine. HPLC offers superior resolution and sensitivity compared to TLC, making it suitable for complex sample matrices researchgate.net. It is often coupled with element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for enhanced specificity and lower detection limits for selenium-containing compounds researchgate.netdss.go.thnih.govresearchgate.net.

Reversed-Phase Ion-Pairing Chromatography (RP-IP-HPLC)

Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography (RP-IP-HPLC) is a common method for the speciation of selenium-containing amino acids, including L-selenocystine nih.govresearchgate.netresearchgate.net. This technique utilizes an ion-pairing reagent in the mobile phase, which interacts with ionizable analytes like L-selenocystine, effectively neutralizing their charge and allowing for better retention and separation on a reversed-phase column nih.gov. This approach is particularly effective for separating zwitterionic compounds like L-selenocystine, which can be challenging in conventional reversed-phase chromatography due to their polar nature sielc.com.

A method developed for the determination of selenocystine (B224153), selenomethionine (B1662878), selenite (B80905), and selenate (B1209512) utilized RP-IP-HPLC on a Spherisorb 5 ODS-AMINO column with a phosphate (B84403) buffer gradient as the mobile phase. This method achieved detection limits of 2.0 µg L⁻¹ for this compound . Another study employed RP-IP-HPLC coupled with ICP-MS for selenium speciation in selenium-enriched green onions, identifying inorganic selenium, this compound, and selenomethionine as primary species in enzymatic hydrolysates researchgate.net.

Size-Exclusion Chromatography (SEC-HPLC)

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume or size nih.govresearchgate.netrsc.orgresearchgate.net. For L-selenocystine research, SEC-HPLC is particularly useful for investigating selenium-containing proteins and for purifying mixtures of derivatized seleno-amino acids from complex biological samples, such as those obtained after protein extraction and proteolysis nih.govresearchgate.netrsc.orgresearchgate.net. This technique helps to remove high molecular weight components or excess reagents that might interfere with subsequent analytical steps. For instance, SEC-HPLC has been used to investigate selenium-containing proteins in chive samples and to purify derivatized seleno-amino acids before RP-IP-HPLC-ICP-MS analysis in animal tissues nih.govresearchgate.netresearchgate.net.

Chiral HPLC for Enantiomeric Separation

L-Selenocystine, like other amino acids, possesses a chiral center, leading to the existence of L-, D-, and meso-stereoisomers hmdb.ca. Chiral HPLC is essential for distinguishing and quantifying these enantiomeric forms, as their biological activities can differ significantly researchgate.netdss.go.thnih.govresearchgate.netgoogle.comumass.edu. Chiral crown ether stationary phases are commonly employed for the enantiomeric separation of underivatized seleno-amino acids, including D,L-selenocystine researchgate.netdss.go.thnih.govresearchgate.net.

A study successfully separated D,L-selenocystine enantiomers using an HPLC column with a chiral crown ether stationary phase and a 0.10 M HClO₄ mobile phase researchgate.netdss.go.thnih.gov. This method allowed for the resolution of L-selenocystine and D-selenocystine, often with online detection by UV absorbance or ICP-MS researchgate.netdss.go.thnih.govresearchgate.net. UV detection limits for D,L-selenocystine were reported to be in the range of 34.5 to 47.1 ng, while ICP-MS detection offered significantly better limits, being approximately 40–400 times more sensitive dss.go.thnih.govresearchgate.net.

Table 1: Representative HPLC Conditions for L-Selenocystine Analysis
HPLC TechniqueColumn TypeMobile PhaseDetectionAnalyte(s)Key Findings / ApplicationReference
Chiral HPLCChiral crown ether stationary phase0.1 M HClO₄ (pH 1)UV (200 nm), ICP-MSD,L-selenocystine, D,L-selenomethionine, D,L-selenoethionineEnantiomeric separation of underivatized seleno-amino acids; ICP-MS offers 40-400x better detection limits than UV. researchgate.netdss.go.thnih.govresearchgate.net
RP-IP-HPLCSpherisorb 5 ODS-AMINO3.5 to 7.0 mmol L⁻¹ phosphate buffer (pH 6.0) gradientICP-MSThis compound, selenomethionine, selenite, selenateSeparation of four Se species; LOD for this compound: 2.0 µg L⁻¹.
RP-IP-HPLCC18 column with volatile ion-pair agentMethanol mobile phaseUV (220 nm)Methylseleno-L-cysteine (L-SeMC)Stability-indicating method for L-SeMC; non-derivatization approach. nih.gov
SEC-HPLC(Not specified for L-Selenocystine directly, but used for Se-proteins)(Not specified)ICP-MSSelenium-containing proteinsInvestigation of selenium-containing proteins in chives. researchgate.net
Mixed Mode HPLCNewcrom AHWater/Acetonitrile with formic acid bufferCAD (Charged Aerosol Detector)Methylselenocysteine, Selenomethionine, Seleno-L-cystineSeparation of zwitterionic seleno-amino acids using ion-exchange and hydrophobic properties. sielc.com

Spectrometric Techniques

Spectrometric techniques are crucial for the detection, identification, and structural elucidation of L-selenocystine, often used in conjunction with chromatographic separations.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selenium-specific detection method commonly coupled with HPLC for the speciation of L-selenocystine and other selenium compounds nih.govresearchgate.netdss.go.thnih.govresearchgate.netrsc.orgresearchgate.netrsc.orgnih.govmdpi.comnih.gov. ICP-MS provides low detection limits and high selectivity for selenium, overcoming interferences from complex sample matrices that can affect other detection methods like UV absorbance dss.go.thnih.govresearchgate.net. Detection limits for this compound using HPLC-ICP-MS have been reported as low as 0.99 nanogram per milliliter (ng/mL) and 1.86 µg L⁻¹ researchgate.netmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used for detecting L-selenocystine, typically at wavelengths around 200 nm or 220 nm, especially when analyzing underivatized seleno-amino acids researchgate.netdss.go.thnih.gov. However, UV detection can suffer from interferences from the sample matrix and may lack the sensitivity required for trace analysis compared to ICP-MS dss.go.thnih.govresearchgate.net. For instance, UV absorbance at 200 nm has been used in HPLC for the separation of D,L-selenocystine enantiomers researchgate.net. Time-resolved UV/Vis spectroscopy has also been employed to characterize the selenocysteinyl radical, showing a strong absorption band at 335 nm acs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ⁷⁷Se NMR, is a powerful tool for structural characterization and understanding the chemical environment of selenium in L-selenocystine acs.orgresearchgate.netumass.eduacs.orgresearchgate.netrsc.orgcdnsciencepub.comwikipedia.orgnih.gov. ⁷⁷Se NMR is sensitive to the chemical state and conformational changes of selenium-containing compounds acs.orgresearchgate.netcdnsciencepub.com. Studies have reported solid-state ⁷⁷Se NMR measurements of the L-selenocystine chemical shift tensor, providing experimental information on selenocysteine-containing systems acs.orgresearchgate.net. Quantum chemical calculations have shown that the conformational effect on the ⁷⁷Se isotropic chemical shift can be substantial, spanning approximately 600 ppm for the C–Se–Se–C dihedral angle acs.orgresearchgate.net. ¹H and ¹³C NMR are also routinely used to confirm the structure and purity of L-selenocystine and its derivatives researchgate.netacs.orgrsc.orgnih.gov.

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (LC-MS/MS), provides detailed information on the molecular weight and fragmentation patterns of L-selenocystine and its derivatives, aiding in unambiguous identification and quantification hmdb.canih.govnih.govnih.govnih.govrsc.orgmedchemexpress.com. LC-MS/MS methods have been developed for selenium speciation, allowing the separation and identification of L-selenocystine alongside other selenium compounds in complex matrices like dietary supplements nih.gov. Selenocysteine-specific mass spectrometry (SecMS) has also been developed for systematic profiling of selenoproteomes by selective alkylation of selenocysteine (B57510) nih.gov.

Table 2: Spectrometric Techniques for L-Selenocystine Research
TechniquePrincipleApplication for L-SelenocystineKey Findings / CharacteristicsReference
ICP-MSElemental detection based on ionization in plasma and mass-to-charge ratio separation.Selenium-specific detection for HPLC; speciation and quantification of L-selenocystine in various matrices.High sensitivity and selectivity; LODs as low as 0.99 ng/mL; overcomes matrix interferences. nih.govresearchgate.netdss.go.thnih.govresearchgate.netrsc.orgresearchgate.netrsc.orgnih.govmdpi.comnih.gov
UV-Vis SpectroscopyAbsorption of UV or visible light by chromophores.Detection in HPLC (typically 200-220 nm); characterization of selenocysteinyl radical.Can be affected by matrix interferences; less sensitive than ICP-MS for trace analysis; selenocysteinyl radical shows absorption at 335 nm. researchgate.netdss.go.thnih.govacs.orgnih.govnih.govresearchgate.netresearchgate.net
NMR Spectroscopy (⁷⁷Se, ¹H, ¹³C)Interaction of nuclear spins with an external magnetic field.Structural elucidation, conformational studies, and purity assessment; understanding chemical environment of selenium.⁷⁷Se NMR sensitive to chemical state and conformation (e.g., C–Se–Se–C dihedral angle affects chemical shift by ~600 ppm). acs.orgresearchgate.netumass.eduacs.orgresearchgate.netrsc.orgcdnsciencepub.comwikipedia.orgnih.gov
Mass Spectrometry (MS, LC-MS/MS, ESI-MS)Measurement of mass-to-charge ratio of ions.Identification, quantification, and molecular weight determination; speciation in complex samples; selenoproteome profiling.Provides molecular and fragmentation information; enables identification of unknown selenium species; SecMS for selective alkylation of selenocysteine. hmdb.canih.govnih.govnih.govnih.govrsc.orgmedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 77Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of L-selenocystine and its derivatives rsc.orgnih.gov. Specifically, 1H, 13C, and 77Se NMR are employed to provide detailed insights into the molecular structure and environment of the selenium atom rsc.orgnih.gov.

77Se NMR spectroscopy is particularly sensitive to the local electronic environment of selenium, offering a wide range of chemical shifts that can span approximately 3000 ppm acs.org. This broad range makes 77Se NMR a valuable "fingerprint" for identifying seleno-metabolite compounds and understanding their structural nuances acs.org. Studies have reported solid-state 77Se NMR measurements of the L-selenocystine chemical shift tensor, providing the first experimental chemical shift tensor information for selenocysteine-containing systems acs.org.

Quantum chemical calculations complement experimental NMR data by helping to understand how various structural factors influence 77Se isotropic chemical shifts acs.org. For instance, the conformational effect, particularly changes in the C–Se–Se–C dihedral angle, can significantly alter the isotropic chemical shift, spanning approximately 600 ppm across a range of -180° to +180° acs.org. Other factors such as protonation state, protein environment, and substituents on the selenium-bonded carbon also contribute to changes in isotropic chemical shift, typically within a range of 10–20 ppm acs.org. These findings suggest that 77Se NMR is a sensitive probe for detecting subtle conformational changes in selenium-containing compounds and proteins acs.org.

Table 1: Influence of Structural Factors on 77Se Isotropic Chemical Shift of L-Selenocystine

Structural FactorApproximate Isotropic Chemical Shift RangeReference
Conformational (C–Se–Se–C dihedral angle)~600 ppm acs.org
Protonation State10–20 ppm acs.org
Protein Environment10–20 ppm acs.org
Selenium-bonded Carbon Substituent10–20 ppm acs.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable technique for the identification and characterization of L-selenocystine and selenocysteine-containing peptides and proteins rsc.orgnih.govresearchgate.net. Techniques such as Time-of-Flight Mass Spectrometry (TOF-MS) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-q-TOF) are commonly employed rsc.orgresearchgate.net.

A key advantage of MS in selenium research is the unique isotopic distribution of selenium, which consists of six naturally occurring isotopes: 74Se, 76Se, 77Se, 78Se, 80Se, and 82Se, with 80Se being the most abundant researchgate.net. This distinct isotopic signature serves as a valuable indicator for identifying selenium-containing peptides within complex biological samples researchgate.net. Specialized algorithms have been developed to accurately determine the monoisotopic masses of selenocysteine-containing polypeptides by considering the natural abundances of carbon, hydrogen, nitrogen, oxygen, sulfur, and selenium isotopes in their theoretical isotopic distributions researchgate.net. This approach has enabled the successful identification of specific linkages, such as Sec-Cys and Sec-Sec cross-linking, in proteins like glutaredoxin 1 researchgate.net. Furthermore, mass spectrometry-based techniques, including LC-MS/MS coupled with selective alkylation of selenocysteine, are used for systematic profiling of selenoproteomes researchgate.net. MS also plays a role in identifying metalation sites in proteins, as demonstrated in studies involving gold complexes with selenocysteine rsc.org.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the detection, quantification, and speciation of selenium compounds, including L-selenocystine dss.go.thresearchgate.netnih.gov. When coupled with High-Performance Liquid Chromatography (HPLC-ICP-MS), it enables the separation and subsequent element-specific detection of various selenoamino acids in complex matrices such as nutritional supplements and hydrolyzed yeast samples dss.go.thresearchgate.netnih.govumass.educore.ac.uk.

ICP-MS offers significantly superior detection limits compared to conventional UV detection, being approximately 40 to 400 times more sensitive for selenoamino acids dss.go.thresearchgate.netnih.gov. This high sensitivity, combined with its elemental specificity (detecting only species at specific selenium isotopes like m/z 82), results in simpler and more informative chromatograms compared to UV detection, which can suffer from matrix interferences dss.go.thresearchgate.netnih.gov. Chiral HPLC-ICP-MS has been successfully applied for the enantiomeric separation of D,L-selenocystine, D,L-selenomethionine, and D,L-selenoethionine, providing crucial insights into the stereoisomeric composition of selenium species in various samples dss.go.thresearchgate.netnih.gov.

Cell-Based Assays for Functional Studies

Cell-based assays are fundamental in L-selenocystine research to evaluate its functional impact on live cells under controlled conditions accelevirdx.combmglabtech.com. These assays provide direct insights into cellular responses, aiding in the understanding of L-selenocystine's mechanism of action and its effects on cellular processes accelevirdx.combmglabtech.com. L-Selenocystine has been identified as cytotoxic to various tumor cells, capable of inducing reactive oxygen species (ROS) production and apoptosis capes.gov.brmedchemexpress.com.

Flow Cytometry and Annexin-V Staining

Flow cytometry, often combined with Annexin V and propidium (B1200493) iodide (PI) or Annexin V-FITC/PI staining, is a widely used method to assess apoptosis induced by L-selenocystine capes.gov.brresearchgate.netresearchgate.netrsc.org. Annexin V specifically binds to phosphatidylserine, which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis researchgate.netbdbiosciences.com. Propidium iodide, a DNA intercalating dye, is typically excluded by cells with intact membranes but can enter cells with compromised membranes, characteristic of late apoptosis or necrosis researchgate.netbdbiosciences.com.

This dual-staining approach allows researchers to differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+) researchgate.net. Studies have demonstrated that L-selenocystine induces dose-dependent apoptosis in various human cancer cell lines, including A375, HepG2, and MCF7 cells, as evaluated by flow cytometric analysis and Annexin-V staining capes.gov.br. For example, L-selenocysteine (a related compound) was shown to induce HepG-2 cell apoptosis via ROS-mediated signaling pathways, with cell cycle distribution and apoptosis quantified using flow cytometry and Annexin-V/PI staining medchemexpress.comresearchgate.net.

Table 2: Apoptotic Cell Populations Identified by Flow Cytometry with Annexin V-PI Staining

Cell PopulationAnnexin V StainingPropidium Iodide (PI) Staining
Viable CellsNegative (-)Negative (-)
Early Apoptotic CellsPositive (+)Negative (-)
Late Apoptotic/Necrotic CellsPositive (+)Positive (+)

Single-Cell Gel Electrophoresis (Comet Assay)

The Single-Cell Gel Electrophoresis, commonly known as the Comet Assay, is a rapid, simple, and sensitive technique for detecting and quantifying DNA damage in individual mammalian cells nih.gov. This assay is capable of identifying both single- and double-strand DNA breaks, as well as damage to DNA nucleotides, often resulting from oxidative stress mdpi.com.

The principle of the Comet assay involves embedding cells in a low-melting-point agarose (B213101) gel, followed by gentle lysis to remove cellular membranes and proteins, leaving behind nucleoids . The DNA is then unwound and denatured under alkaline conditions, and an electric field is applied . Damaged DNA fragments, being smaller and more relaxed, migrate out of the nucleoid, forming a "tail" resembling a comet, while undamaged, supercoiled DNA remains within the "head" . The extent of DNA damage is assessed by evaluating the shape of the comet tail and the pattern of DNA migration . Research has utilized the Comet assay to demonstrate significant DNA strand breaks in L-selenocystine-treated cancer cells, such as MCF7 and HepG2 cells, suggesting that DNA damage contributes to L-selenocystine-induced apoptosis capes.gov.br. Thiol-reducing antioxidants have been shown to inhibit these DNA strand breaks capes.gov.br.

Genetic Code Expansion Techniques

Genetic Code Expansion (GCE) techniques represent a powerful approach for the site-specific incorporation of non-canonical amino acids (ncAAs), including selenocysteine (Sec), into proteins mdpi.comportlandpress.comnih.govfrontiersin.org. Selenocysteine is naturally recognized as the "21st amino acid" and is incorporated into selenoproteins by recoding the UGA stop codon, a process governed by a specialized translational machinery nih.govmdpi.comportlandpress.comnih.gov.

GCE methodologies often involve "hijacking" existing codons, most frequently the amber stop codon (UAG), by engineering orthogonal tRNA/aminoacyl-tRNA synthetase pairs that specifically recognize and incorporate the desired ncAA portlandpress.comfrontiersin.org. This allows for the precise and controlled insertion of selenocysteine at specific positions within a protein sequence through site-directed mutagenesis portlandpress.com. One innovative strategy involves the incorporation of a protected selenocysteine analog, such as Se-allyl selenocysteine (ASec), which is then chemically deprotected in situ to yield the active selenocysteine within the protein frontiersin.orgnih.gov. This approach is particularly advantageous as it overcomes the inherent instability of free selenocysteine and minimizes the risk of its misincorporation with endogenous cysteine due to structural similarities nih.gov.

GCE techniques facilitate the production, engineering, and detailed biochemical studies of both artificial and native selenoproteins, enabling a deeper understanding of their structure, function, and reactivity researchgate.netmdpi.comfrontiersin.org. These methods also allow for the selective labeling of proteins in living cells, leveraging the unique chemical properties of selenocysteine, such as its lower pKa compared to cysteine, for specific chemical modifications and subsequent analysis frontiersin.org. Notably, research has shown that the selenocysteine insertion machinery possesses the remarkable ability to recode sense codons, leading to high-fidelity selenocysteine incorporation and significantly increased yields of selenoproteins nih.gov.

Advanced Research Perspectives

Engineering of Selenoproteins with Diselenide Bonds

The unique chemical properties of selenocysteine (B57510) (Sec) make it an attractive target for protein engineering, particularly for the formation of diselenide bonds. Sec possesses a lower redox potential and superior nucleophilicity compared to cysteine (Cys), facilitating the formation of diselenide bonds more readily than disulfide bonds. These diselenide bonds offer distinct advantages in protein stability and function, exhibiting greater resistance to reduction than their disulfide counterparts.

The site-specific incorporation of Sec into recombinant proteins has historically faced challenges, including heterogeneous incorporation, low selenoprotein yields, and issues with bacterial host fitness. However, advancements in engineering bacterial strains have significantly mitigated these hurdles. For instance, recoded Escherichia coli strains have been evolved to efficiently incorporate Sec in response to amber stop codons, enabling the production of selenoproteins with high fidelity. This technological progress has allowed for the creation of synthetic selenoproteins containing diselenide bonds, such as engineered β-lactamase and antibody fragments, where the replacement of native, labile disulfide bonds with diselenide bonds has vastly improved resistance to reducing conditions. Furthermore, small molecule diselenides are actively being investigated as probes to study oxidative protein folding pathways, demonstrating their utility in understanding complex protein structures and dynamics.

Investigating Selenocysteine Metabolism in Specific Cell Types and Diseases

Selenium (Se) is an essential trace element whose biological functions are largely mediated through its incorporation into selenoproteins as selenocysteine. These selenoproteins are critical for a wide array of physiological processes, including antioxidant defense, redox regulation, and immune system modulation. Research is actively exploring the intricate roles of selenocysteine metabolism in various disease states and specific cell types.

Cancer

The role of selenium in cancer is complex, often exhibiting both pro-oxidant and antioxidant properties depending on concentration and cellular context. Selenoproteins, such as glutathione (B108866) peroxidases (GPx1, GPx2, GPx4) and thioredoxin reductases (TrxR), are integral to cellular defense against oxidative stress and are implicated in cancer progression and prevention. Studies indicate that the expression of certain selenoproteins correlates with reduced cancer incidence in various types, including lung, colon, and prostate cancers. Cancer cells have been observed to exploit Se and Sec metabolism to protect themselves from oxidative damage and resist ferroptosis, an iron-dependent form of cell death. Selenocysteine lyase (SCLY) also plays a role in cancer cell survival by providing selenide (B1212193) for selenoprotein synthesis, which can contribute to tumor progression in contexts where selenoprotein synthesis is impaired.

Neurodegenerative Diseases

The brain, with its high oxygen consumption and susceptibility to oxidative stress, is particularly dependent on adequate selenium supply. Insufficient selenium and impaired selenoprotein function have been linked to the development and progression of various neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Selenoproteins like glutathione peroxidase (GPx) and Selenoprotein P are expressed in the brain and are crucial for protecting against oxidative damage and promoting neuronal cell survival. Research into inborn errors affecting selenoprotein synthesis pathways further highlights their critical role in neurological function, with mutations leading to diverse neurological phenotypes.

Cardiovascular Diseases

An inverse relationship has been observed between selenium status and the risk of cardiovascular diseases (CVDs). Selenoproteins, such as GPx3 and Selenoprotein P (SELENOP), are vital for maintaining optimal cardiovascular health by regulating oxidative stress and inflammation. For instance, low levels of GPx3 in the presence of high total selenium have been associated with an increased risk of CVD. Selenium deficiency can lead to oxidative stress, which in turn impacts cardiovascular function, contributing to conditions like cardiomyopathy and atherosclerosis. SELENOP, a major selenium carrier in plasma, is also implicated, with conflicting reports on its beneficial or detrimental effects depending on its concentration and the specific cardiovascular condition.

Dynamic Selenoproteome Responses to Oxidative Stress

Selenoproteins are fundamental components of the cellular antioxidant defense system and play a critical role in maintaining redox homeostasis. The selenoproteome exhibits dynamic responses to oxidative stress, adapting its expression to combat cellular damage. Studies have shown a selective upregulation of several selenoproteins, including Glutathione Peroxidase 1 (GPx1), Glutathione Peroxidase 4 (GPx4), Thioredoxin Reductase 1 (TR1), Selenoprotein S (SelS), Selenoprotein K (SelK), and Selenophosphate Synthetase 2 (Sps2), in response to oxidative stress induced by hydrogen peroxide (H₂O₂). This upregulation is particularly efficient when selenium availability is limiting, suggesting a prioritized allocation of selenium resources under stress conditions.

This adaptive response is primarily regulated at the translational level, involving a novel mechanism characterized by the stimulation of UGA-selenocysteine recoding efficiency. While modest changes in mRNA levels may occur, the enhanced recoding ensures increased production of these crucial antioxidant enzymes. The integrated action of these selenoproteins across various cellular compartments—mitochondria (GPx4), cytoplasm (GPx1, TR1, Sps2), endoplasmic reticulum (SelS, SelK), and nucleus (GPx4)—underscores their collective importance in protecting cells against oxidative damage and maintaining cellular viability.

Unraveling the Role of SCLY in Energy Metabolism and Metabolic Syndrome

Selenocysteine lyase (SCLY) is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that catalyzes the degradation of L-selenocysteine (Sec) into L-alanine and elemental selenium (selenide). This process is crucial for the cellular recycling of selenium, making selenide available for the de novo synthesis of new selenoproteins.

Recent research, particularly utilizing SCLY knockout (KO) mouse models, has unveiled a significant and multifaceted role for SCLY in energy metabolism and the development of metabolic syndrome. Mice lacking SCLY, even when maintained on a selenium-adequate diet, exhibit a metabolic syndrome-like phenotype characterized by hyperinsulinemia, hyperleptinemia, glucose intolerance, and hepatic steatosis. These metabolic disturbances are notably exacerbated under conditions of dietary selenium restriction, leading to additional symptoms such as obesity and hypercholesterolemia.

The mechanisms underlying SCLY's involvement in energy metabolism appear to extend beyond its direct role in selenoprotein biosynthesis. SCLY disruption has been shown to increase the levels of protein tyrosine phosphatase 1B (PTP1B), an insulin-signaling inhibitor. This suggests that SCLY activity influences insulin (B600854) signaling, potentially by regulating PTP1B levels, which in turn affects downstream events like glucose uptake and lipogenesis. Furthermore, SCLY KO mice exhibit enhanced hepatic levels of pyruvate (B1213749) and enzymes involved in pyruvate cycling, such as pyruvate carboxylase (Pcx) and pyruvate dehydrogenase (Pdh), indicating a broader impact on carbohydrate and lipid metabolism.

Interestingly, the metabolic phenotype observed in SCLY KO mice displays a sex-dependent dimorphism, with male mice generally presenting a more severe metabolic dysfunction compared to females. This suggests that the relationship between SCLY and energy metabolism may be regulated in a sex-specific manner. The findings collectively underscore a unique physiological role for SCLY in regulating glucose and lipid homeostasis, highlighting a novel connection between selenium metabolism and metabolic syndrome.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing L-selenocystine to ensure reproducibility in redox studies?

L-Selenocystine’s redox activity requires strict control of synthesis conditions. Protocols should include:

  • Synthesis validation : Use stoichiometric ratios of L-selenocysteine under controlled oxidative conditions (e.g., aerobic oxidation at pH 7.4) to prevent selenoxide byproducts .
  • Purity assessment : Employ HPLC (≥98% purity) and mass spectrometry (MS) to confirm molecular identity (C₆H₁₂N₂O₄Se₂, MW 334.09) and absence of disulfide contaminants .
  • Redox characterization : Monitor thiol-diselenide exchange kinetics via Ellman’s assay or UV-Vis spectroscopy at 340 nm .

Q. How can researchers mitigate batch-to-batch variability in L-selenocystine’s bioactivity for cellular assays?

  • Standardization : Use certified analytical standards (e.g., CAS 29621-88-3) with documented storage conditions (2–8°C, desiccated) to prevent selenium oxidation .
  • Bioactivity controls : Include positive controls (e.g., N-acetylcysteine) in ROS induction/apoptosis assays to benchmark L-selenocystine’s dose-response curve .
  • Data normalization : Express results relative to intracellular glutathione levels, measured via LC-MS or enzymatic recycling assays .

Advanced Research Questions

Q. How do conformational dynamics of the C-Se-Se-C dihedral angle in L-selenocystine influence its 77Se NMR chemical shifts, and what computational models best predict these effects?

  • Experimental observations : Solid-state 77Se NMR reveals isotropic shifts of ~272 ppm for energy-minimized conformers (C-Se-Se-C angles near -90°). Conformational flexibility (±30° from -90°) induces shifts up to ±30 ppm, detectable via cross-polarization magic-angle spinning (CP/MAS) .
  • Computational modeling : Density functional theory (DFT) with gauge-including atomic orbitals (GIAO) accurately predicts shift tensors when accounting for protonation state and protein microenvironment. Discrepancies >10 ppm suggest unmodeled environmental effects (e.g., hydrogen bonding) .

Q. What methodological approaches resolve contradictions between L-selenocystine’s pro-oxidant effects in cancer cells and its antioxidant role in normal cells?

  • Context-dependent assays :
    • Cancer models : Measure ROS burst (via DCFH-DA fluorescence) and apoptosis markers (caspase-3 activation) under hypoxia-mimicking conditions to mimic tumor microenvironments .
    • Normal cells : Quantify Nrf2 activation (Western blot) and downstream antioxidants (e.g., thioredoxin reductase) to assess protective effects .
  • Data integration : Use multi-omics (transcriptomics/metabolomics) to identify selenium-specific pathways (e.g., GPx1 vs. TrxR1) that diverge between cell types .

Q. How can researchers optimize L-selenocystine derivatives for targeted protein diselenide bond formation, and what analytical techniques validate their structural integrity?

  • Derivatization strategies : Introduce protecting groups (e.g., Fmoc) during solid-phase peptide synthesis to prevent premature diselenide formation .
  • Validation techniques :
    • X-ray crystallography : Resolve Se-Se bond geometry (bond length ~2.15 Å) in synthetic peptides .
    • Tandem MS/MS : Confirm diselenide linkages via characteristic fragmentation patterns (e.g., Se-Se cleavage at 20 eV collision energy) .

Methodological Rigor and Reproducibility

Q. What criteria ensure robust statistical analysis in studies comparing L-selenocystine to cysteine analogs?

  • Sample size : Power analysis (α=0.05, β=0.2) to detect ≥20% differences in redox potential or cytotoxicity .
  • Blinding : Double-blind protocols for cell viability assays to minimize observer bias .
  • Reproducibility checks : Pre-register synthetic protocols and share raw NMR/spectral data in repositories (e.g., Zenodo) .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for L-selenocystine?

  • In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for selenium’s tissue-specific accumulation (e.g., renal vs. hepatic clearance) .
  • Metabolite tracking : Employ 77Se-labeled L-selenocystine and track metabolites via ICP-MS or SELDI-TOF .

Emerging Research Directions

Q. What novel applications of L-selenocystine are emerging in selenoprotein engineering, and what technical hurdles remain?

  • Applications : Designing selenoprotein mimics with enhanced catalytic activity (e.g., glutathione peroxidase analogs) .
  • Challenges : Preventing nonspecific incorporation into non-selenoproteins during recombinant expression .

Q. How can machine learning enhance the prediction of L-selenocystine’s interactions with cellular targets?

  • Data training : Use existing NMR and crystallography datasets to train models on Se-Se bond dynamics and redox potentials .
  • Validation : Compare predicted vs. experimental binding affinities for thioredoxin reductase using surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.